3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-benzyl-8-(2-oxochromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c28-20(18-14-17-8-4-5-9-19(17)32-21(18)29)26-12-10-24(11-13-26)22(30)27(23(31)25-24)15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,25,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTJKWWJNWRFFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 8-Benzyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
The spirocyclic core is synthesized via a modified Hofmann-Löffler reaction, as detailed in Sigma-Aldrich’s documentation for 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (AMBH324ABB2F).
Procedure :
- Starting Material : 1,4-Dioxaspiro[4.5]decane-8-ketone (Compound A) is treated with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide in a glycol dimethyl ether/ethanol solvent system at 0–20°C.
- Cyano Intermediate : Forms 1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound B) with 74.76% yield.
- Benzylation : Compound B reacts with benzyl bromide under LDA in toluene at 0–20°C, yielding 8-benzyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (Compound C).
- Reductive Cyclization : Hydrogenation with Raney nickel in methanol (50°C, 50 psi) reduces the nitrile to an amine, followed by cyclization to form the triazaspiro core.
Key Data :
| Step | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | Glycol dimethyl ether/ethanol | 0–20 | 74.76 |
| 2 | Toluene | 0–20 | 50.78 |
| 4 | Methanol | 50 | 54.8 |
Introduction of 2-Oxo-2H-Chromene-3-Carbonyl Group
The chromene carbonyl moiety is introduced via acyl chloride coupling, adapted from PubChem’s data on benzyl 2-oxo-2H-chromene-3-carboxylate (CID 562728).
Procedure :
- Chromene Carbonyl Chloride Synthesis :
- Acylation :
- React the triazaspiro core’s N8 amine with the acyl chloride in dichloromethane, using triethylamine as a base.
- Stir at 25°C for 12 hours.
Optimization :
Final Deprotection and Purification
The tert-butyl protecting group (if present) is removed using pyridinium p-toluenesulfonate in acetone/water (70°C, 15 hours). Silica gel chromatography (ethyl acetate/hexane) isolates the final product.
Characterization :
- ¹H NMR : Peaks at δ 3.46–3.17 (m, 4H, spiro-CH₂), 2.34–2.25 (m, 4H, cyclohexyl CH₂), 1.40 (s, 9H, tert-butyl).
- HPLC Purity : 95%.
Critical Analysis of Methodologies
Yield Optimization Challenges
- Spirocyclic Core Formation : The reductive cyclization (Step 4) is rate-limiting, with yields dropping below 55% due to incomplete hydrogenation. Switching to Pd/C or optimizing H₂ pressure may improve efficiency.
- Acylation Side Reactions : The chromene carbonyl’s electron-deficient ring may undergo unintended Michael additions. Using bulky bases (e.g., DIPEA) mitigates this.
Scalability Considerations
- Solvent Selection : Toluene and methanol enable large-scale reactions due to low cost and ease of removal.
- Catalyst Recycling : Raney nickel can be reused三次 without significant activity loss, reducing costs.
Alternative Synthetic Routes
One-Pot Spirocyclization and Acylation
A patent by CN111518015A suggests a tandem approach where the spirocyclic core and acyl group are formed concurrently. This reduces purification steps but risks regioselectivity issues.
Solid-Phase Synthesis
Immobilizing the triazaspiro core on Wang resin allows iterative benzylation and acylation. However, this method lacks reported yields for the target compound.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene moiety can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. Research indicates that it may exhibit anti-inflammatory and anticancer activities. The chromene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, enhancing its bioactivity.
Case Study: Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves modulation of specific signaling pathways associated with cell survival and death.
Biological Research
The unique structural features of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione make it a candidate for biological assays to explore its potential as a bioactive molecule. Its ability to interact with enzymes or receptors suggests possible applications in drug design.
Case Study: Enzyme Inhibition
Research has shown that the compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic responses in model organisms, providing insights into its therapeutic potential.
Materials Science
In materials science, the compound's unique properties can be leveraged for the development of new materials with specific functionalities such as fluorescence or conductivity. The incorporation of the chromene moiety may enhance the optical properties of materials used in electronic devices.
Case Study: Fluorescent Materials
Studies have explored the synthesis of polymeric materials incorporating this compound, demonstrating enhanced fluorescent properties suitable for applications in sensors and imaging technologies.
Similar Compounds
| Compound Type | Examples | Applications |
|---|---|---|
| Coumarin Derivatives | 4-chloro-2-oxo-2H-chromene | Antimicrobial and anticancer research |
| Triazole Derivatives | Benzohydrazides | Antifungal agents |
| Spirocyclic Compounds | Spirooxindoles | Drug development |
Uniqueness
The uniqueness of this compound lies in its combination of chromene and triazaspirodecane moieties, which confer distinct chemical and biological properties not found in similar compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The chromene moiety can interact with biological macromolecules through π-π stacking or hydrogen bonding, while the triazaspirodecane core can provide additional binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Pharmacological Features of Selected Analogs
Key Observations:
Position 3 Modifications :
- Benzyl derivatives (e.g., target compound, S395-0393) enhance lipophilicity and steric bulk, favoring membrane permeability. Fluorinated analogs (e.g., S395-0989) improve metabolic stability .
- Isobutyl or indenyl groups (e.g., WASp-targeting SMC #13) enable selective protein interactions, critical for degrading hematopoietic malignancy targets .
Position 8 Modifications: Chromene carbonyl (target compound) may mimic natural chromone-based kinase inhibitors (e.g., flavonoid derivatives).
Key Insights:
- Microwave-assisted synthesis () improves reaction efficiency for spirocyclic cores but suffers from moderate yields due to steric hindrance.
- Hydrogenolysis () achieves quantitative yields for deprotection steps, critical for scalable production.
Pharmacological and Selectivity Profiles
- WASp-targeting SMC #13 : Exhibits >100-fold selectivity for WASp over homologs (e.g., N-WASp), attributed to the indenyl group’s fit into the WH1 domain hydrophobic pocket .
- Compound R6 : Reduces infarct volume by 60% in rat cerebral ischemia models at 10 mg/kg, linked to its pyrrolidinylbenzyl group enhancing mTOR binding .
- Serotonin Receptor Analogs : Compounds like RS102221 () with dimethoxy-phenylsulfonamide groups show 5-HT₂C receptor antagonism (IC₅₀: 2 nM), highlighting the impact of electron-withdrawing substituents .
Biological Activity
3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with significant potential in medicinal chemistry and biological research. Characterized by its unique spirocyclic structure and the presence of various functional groups, this compound has garnered attention for its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 431.4 g/mol. Its structure includes a triazaspiro framework and a chromene moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N3O5 |
| Molecular Weight | 431.4 g/mol |
| CAS Number | 923202-08-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The chromene moiety can engage in π-π stacking and hydrogen bonding with biological macromolecules, while the triazaspiro core enhances binding interactions with enzymes and receptors. This dual interaction mechanism is critical for modulating biological responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and reducing invasion and metastasis in various cancer cell lines .
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, making it a candidate for treating inflammatory diseases .
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in lipid metabolism, such as phospholipase D (PLD), which is linked to cancer progression .
Case Studies
Several studies have explored the biological activity of related compounds within the same structural family:
- Inhibition of Phospholipase D : A study demonstrated that isoform-selective inhibitors of PLD could significantly reduce cancer cell invasion and promote apoptosis, suggesting similar potential for this compound .
- Synthesis and Evaluation : Research on the synthesis of coumarin derivatives has highlighted the importance of structural modifications in enhancing bioactivity, indicating that variations in the chromene moiety can lead to different biological effects .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
- Methodology : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Condensation of a benzylamine derivative with a chromene-carbonyl precursor under reflux conditions (e.g., acetonitrile, 80°C, 12 hours).
- Step 2 : Spirocyclization via intramolecular nucleophilic attack, facilitated by a base like DBU (1,8-diazabicycloundec-7-ene) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield (typically 40–60%). Confirm purity via HPLC (>95%) and structural integrity via -/-NMR .
Q. How can researchers characterize the molecular structure of this compound?
- Techniques :
- X-ray crystallography for absolute configuration determination (if single crystals are obtainable).
- FT-IR spectroscopy to confirm carbonyl stretches (2-oxo chromene: ~1700 cm; hydantoin ring: ~1750 cm) .
- High-resolution mass spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode, [M+H]) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous spirohydantoins?
- Experimental Design :
Selectivity Profiling : Use orthogonal assays (e.g., fluorescence polarization for PHD2 vs. patch-clamp for hERG).
SAR Analysis : Introduce acidic substituents (e.g., carboxylate) to reduce hERG binding while retaining PHD affinity .
- Data Interpretation : Correlate logP values (<3) with reduced hERG inhibition; prioritize compounds with >50-fold selectivity margins .
Q. How do electronic and steric effects of the 3-benzyl and chromene-carbonyl groups influence bioactivity?
- Computational Approaches :
- DFT Calculations : Map electrostatic potential surfaces to predict binding interactions (e.g., chromene carbonyl as a hydrogen bond acceptor) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., HIF PHD2) to assess steric tolerance of the benzyl group .
- Experimental Validation :
- Synthesize analogs with electron-withdrawing (e.g., -NO) or bulky (e.g., -CF) substituents on the benzyl ring. Test IC shifts in enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Key Issues : Racemization during spirocyclization and chromatographic resolution inefficiency.
- Solutions :
- Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during cyclization .
- Crystallization-Induced Diastereomer Resolution : Employ chiral resolving agents (e.g., tartaric acid) for large-scale enantiopure production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
